1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
“tert-Butyl-4-(6-aminopyridin-3-yl)piperazin-1-carboxylat” is an organic chemical synthesis intermediate . It has a molecular formula of C14H22N4O2 .
Synthesis Analysis
The compound can be synthesized from 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol. The mixture is stirred with an H2 balloon for 3 hours to obtain the product .Molecular Structure Analysis
The compound has a molecular weight of 278.35 . The InChI string and SMILES notation for the compound are as follows :Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 454.1±45.0 °C at 760 mmHg, and a flash point of 228.4±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
Recent studies have demonstrated methods for synthesizing and characterizing compounds with structural similarities or relevance to "1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one." For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves condensation reactions and is characterized by spectroscopic evidence and X-ray diffraction studies, indicating its potential for further biological evaluation due to its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Biological Activity
The investigation into the biological activity of structurally similar compounds has revealed a broad range of potential applications:
Anticancer Potential : A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety has been synthesized, showing significant anticancer activities against breast cancer cells, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2014).
Antimicrobial and Antifungal Activities : Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and shown to exhibit excellent antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Rajkumar et al., 2014).
Antipsychotic Activity : The synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones and their pharmacological evaluation revealed considerable anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic agents (Bhosale et al., 2014).
Structural Insights
Structural studies of compounds within this chemical class, such as the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, provide detailed insights into molecular configurations and intermolecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Mamat et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(19)17-7-9-18(10-8-17)13-6-5-12(15-16-13)14(2,3)4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBSSQFRQSEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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